N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide
Description
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide is a specialized acetamide derivative characterized by a tert-butyl (2-methyl-2-propanyl) group linked via an aminooxy moiety to an oxoethyl-acetamide backbone.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(tert-butylamino) 2-acetamidoacetate |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)9-5-7(12)13-10-8(2,3)4/h10H,5H2,1-4H3,(H,9,11) |
InChI Key |
IUVWNFUCVSSXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)ONC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide typically involves the reaction of glycine with acrylamide or acryloyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to polar analogs like 19s (methoxyphenyl) or alachlor (methoxymethyl) .
- Reactivity: The aminooxy group may confer unique reactivity, such as radical scavenging or chelation, absent in chloro- or thioamide derivatives .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
